3-(4-Amino-2-fluorophenoxymethyl)benzonitrile
Overview
Description
3-(4-Amino-2-fluorophenoxymethyl)benzonitrile is a chemical compound with the molecular formula C14H11FN2O It is characterized by the presence of an amino group (-NH2), a fluorine atom, and a benzonitrile group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-2-fluorophenoxymethyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-fluorophenol and 3-bromomethylbenzonitrile as the starting materials.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C).
Catalysts: A base catalyst, such as potassium carbonate (K2CO3), is often used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure efficient production. The choice of solvent, catalyst, and reaction conditions may be optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Amino-2-fluorophenoxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2).
Reduction: The nitrile group can be reduced to form an amine (-NH2).
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: this compound can be converted to 3-(4-nitro-2-fluorophenoxymethyl)benzonitrile.
Reduction: The compound can be reduced to 3-(4-amino-2-fluorophenoxymethyl)benzylamine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(4-Amino-2-fluorophenoxymethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-(4-Amino-2-fluorophenoxymethyl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(4-Amino-2-fluorophenoxymethyl)benzonitrile is unique due to its specific combination of functional groups. Similar compounds include:
4-Amino-2-fluorophenol: Lacks the benzonitrile group.
3-(4-Aminophenoxymethyl)benzonitrile: Lacks the fluorine atom.
3-(2-Fluorophenoxymethyl)benzonitrile: Lacks the amino group.
Properties
IUPAC Name |
3-[(4-amino-2-fluorophenoxy)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-13-7-12(17)4-5-14(13)18-9-11-3-1-2-10(6-11)8-16/h1-7H,9,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXYLAJYBWBGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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